molecular formula C17H18ClN3 B11975203 N-[(E)-(4-chlorophenyl)methylidene]-4-phenylpiperazin-1-amine

N-[(E)-(4-chlorophenyl)methylidene]-4-phenylpiperazin-1-amine

Cat. No.: B11975203
M. Wt: 299.8 g/mol
InChI Key: SYKWQVJVZQYBKN-XMHGGMMESA-N
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Description

N-[(E)-(4-chlorophenyl)methylidene]-4-phenylpiperazin-1-amine is a chemical compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(4-chlorophenyl)methylidene]-4-phenylpiperazin-1-amine typically involves the condensation reaction between 4-chlorobenzaldehyde and 4-phenylpiperazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(4-chlorophenyl)methylidene]-4-phenylpiperazin-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the Schiff base.

    Reduction: 4-chlorobenzaldehyde and 4-phenylpiperazine.

    Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

N-[(E)-(4-chlorophenyl)methylidene]-4-phenylpiperazin-1-amine has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Studied for its potential use as a pharmacophore in drug design, particularly for its activity against certain diseases.

    Industry: Utilized in the synthesis of other complex organic molecules and materials.

Mechanism of Action

The mechanism of action of N-[(E)-(4-chlorophenyl)methylidene]-4-phenylpiperazin-1-amine involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit or activate various biological pathways. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
  • N-[(E)-(4-chlorophenyl)(phenyl)methylidene]-4-methylbenzenesulfonohydrazide

Uniqueness

N-[(E)-(4-chlorophenyl)methylidene]-4-phenylpiperazin-1-amine is unique due to its specific structural features, such as the presence of both chlorophenyl and phenylpiperazine groups. These structural elements contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C17H18ClN3

Molecular Weight

299.8 g/mol

IUPAC Name

(E)-1-(4-chlorophenyl)-N-(4-phenylpiperazin-1-yl)methanimine

InChI

InChI=1S/C17H18ClN3/c18-16-8-6-15(7-9-16)14-19-21-12-10-20(11-13-21)17-4-2-1-3-5-17/h1-9,14H,10-13H2/b19-14+

InChI Key

SYKWQVJVZQYBKN-XMHGGMMESA-N

Isomeric SMILES

C1CN(CCN1C2=CC=CC=C2)/N=C/C3=CC=C(C=C3)Cl

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)N=CC3=CC=C(C=C3)Cl

Origin of Product

United States

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